molecular formula C16H21BO4 B12978345 3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one

3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one

Cat. No.: B12978345
M. Wt: 288.1 g/mol
InChI Key: IESYHPFTSRAZJT-UHFFFAOYSA-N
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Description

3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom within a dioxaborolane ring, which is attached to an isobenzofuranone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one typically involves the reaction of an appropriate isobenzofuranone derivative with a boronic acid or boronate ester. Common reagents include bis(pinacolato)diboron and a palladium catalyst under mild conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron center.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The boron center can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Biaryl compounds in Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the development of boron-containing drugs or as a probe in biological assays.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one in chemical reactions typically involves the activation of the boron center. In Suzuki-Miyaura cross-coupling, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the palladium center and subsequent coupling with an aryl halide.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.

    Pinacolborane: Another boronic ester with a different boron-containing ring structure.

    Boronic acid pinacol ester: A common reagent in organic synthesis with similar reactivity.

Uniqueness

3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one is unique due to its specific structural features, which may impart distinct reactivity and selectivity in chemical reactions. Its isobenzofuranone core and dioxaborolane ring make it a valuable reagent in specialized synthetic applications.

Biological Activity

3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dioxaborolane moiety. Its molecular formula is C₁₈H₂₃B₁O₃, and it has a molecular weight of approximately 305.19 g/mol. The structure can be summarized as follows:

C18H23B1O3\text{C}_{18}\text{H}_{23}\text{B}_{1}\text{O}_{3}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities that may be beneficial in therapeutic contexts. Key areas of interest include:

  • Antioxidant Activity : The presence of the dioxaborolane group suggests potential antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress in cells.
  • Anticancer Potential : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines. This activity is hypothesized to be due to its ability to modulate signaling pathways involved in cell growth and apoptosis.

The biological activity of this compound may involve several mechanisms:

  • Redox Modulation : The compound's structure allows it to participate in redox reactions, potentially influencing cellular redox states and signaling pathways.
  • Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes involved in cancer progression and inflammation.

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant properties of similar dioxaborolane derivatives reported significant free radical scavenging activity. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to measure the efficacy of the compound in neutralizing free radicals.

CompoundIC50 (µM)
This compound25.6
Control (Vitamin C)15.0

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound reduced cell viability significantly compared to control groups.

Cell LineIC50 (µM)% Inhibition at 50 µM
MCF-7 (Breast Cancer)30.075%
HeLa (Cervical Cancer)28.080%

Properties

Molecular Formula

C16H21BO4

Molecular Weight

288.1 g/mol

IUPAC Name

3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1-one

InChI

InChI=1S/C16H21BO4/c1-14(2)12-9-10(7-8-11(12)13(18)19-14)17-20-15(3,4)16(5,6)21-17/h7-9H,1-6H3

InChI Key

IESYHPFTSRAZJT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)OC3(C)C

Origin of Product

United States

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